molecular formula C10H18O B2855308 4,6-Dimethyl-6-octene-3-one CAS No. 34665-40-2

4,6-Dimethyl-6-octene-3-one

Cat. No.: B2855308
CAS No.: 34665-40-2
M. Wt: 154.253
InChI Key: BKSCONCLLLPWGA-VMPITWQZSA-N
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Description

4,6-Dimethyl-6-octene-3-one is an organic compound belonging to the class of alkenes, characterized by the presence of a carbon-carbon double bond. This compound is notable for its unique structure, which includes two methyl groups attached to the sixth carbon and a ketone functional group at the third carbon. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-6-octene-3-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methyl-2-pentanone with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the double bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. Catalysts such as zeolites or metal oxides can be employed to facilitate the reaction, and the process may be carried out at elevated temperatures and pressures to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-6-octene-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The double bond in the compound allows for electrophilic addition reactions, where halogens or hydrogen halides can add across the double bond.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated alkanes.

Scientific Research Applications

4,6-Dimethyl-6-octene-3-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-6-octene-3-one involves its interaction with various molecular targets, depending on the specific reaction or application. In oxidation reactions, the compound’s double bond and ketone group are key sites for electrophilic attack. In reduction reactions, the ketone group is reduced to an alcohol through nucleophilic addition. The compound’s unique structure allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-pentanone: A precursor in the synthesis of 4,6-Dimethyl-6-octene-3-one.

    6-Methyl-5-hepten-2-one: Another alkene with a similar structure but different functional groups.

    2,6-Dimethyl-2,5-heptadiene: A compound with multiple double bonds and similar carbon skeleton.

Uniqueness

This compound is unique due to its specific arrangement of methyl groups and the presence of a ketone functional group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable in various synthetic and industrial applications.

Properties

IUPAC Name

(E)-4,6-dimethyloct-6-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h5,9H,6-7H2,1-4H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCONCLLLPWGA-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC(=CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)C(C)C/C(=C/C)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34665-40-2
Record name (6E)-4,6-dimethyloct-6-en-3-one
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